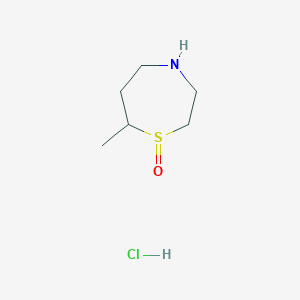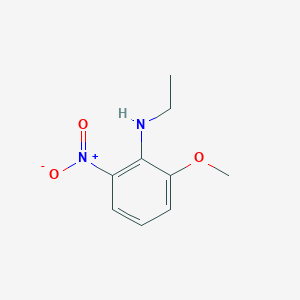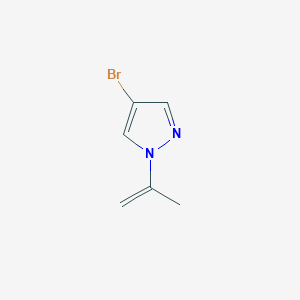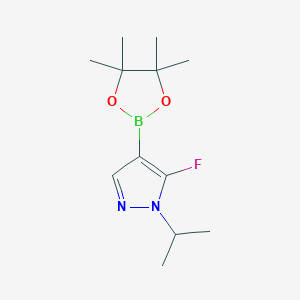![molecular formula C8H8ClF4N3 B1447008 1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride CAS No. 1803587-42-9](/img/structure/B1447008.png)
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride
Descripción general
Descripción
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride (1-FTG hydrochloride) is an organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular weight of 250.7 g/mol and a melting point of 98-99 °C. 1-FTG hydrochloride is a versatile reagent with many applications in organic synthesis, such as the preparation of a variety of heterocyclic compounds, and it is also used as a building block in the preparation of new compounds.
Aplicaciones Científicas De Investigación
Synthesis of Perfluoroalkylpyrimidines and Perfluoroalkyl-s-Triazines : Guanidine hydrochloride has been utilized in the synthesis of fluorinated pyrimidines and triazines, which are significant in medicinal chemistry (Furin et al., 2001).
Fluorine-Substituted 1,4,5,6-Tetrahydrobenzo[h]Quinazolin-2-Amine Derivatives : The compound has been used in creating derivatives that exhibit potential for inhibitory effects on NO secretion, which is important in anti-inflammatory research (Sun et al., 2019).
Inhibitors of NF-kappaB and AP-1 Gene Expression : Research has explored the structure-activity relationship of guanidine derivatives as inhibitors of transcription mediated by NF-kappaB and AP-1, which are important in cancer research (Palanki et al., 2000).
Radiosynthesis for Imaging Agents : Guanidine hydrochloride has been used in the radiosynthesis of imaging agents like [18F]FHBG, important in PET imaging for gene therapy (Ponde et al., 2004).
DNA Isolation from Eukaryotic Cells : The compound is used in the isolation of chromosomal DNA from eukaryotic cells, essential in genetic research (Bowtell, 1987).
Synthesis of Fluorinated Heterocycles : It has been used for the synthesis of monofluorinated pyrimidines, contributing to the field of heterocyclic chemistry (Shi et al., 1995).
Anticancer Research : The compound has been involved in synthesizing derivatives for anticancer evaluation, particularly against brain tumor cells (Gürdere et al., 2017).
Synthesis of Cardioprotective Agents : Research includes its use in synthesizing compounds for cardioprotective efficacy against ischemia-reperfusion injury (Lee et al., 2005).
Development of Novel Polyimides : Guanidine derivatives have been utilized in synthesizing novel fluorinated aromatic polyimides, important in material science (Yin et al., 2005).
Synthesis of 5-Hydroxytryptamine Type 3 Receptor Agonists : The compound has been studied for its effects on 5-HT3 receptors, relevant in neuroscience and pharmacology (Morain et al., 1994).
Synthesis of Trifluoromethyl-Indolyl-Phenylethanols : Guanidine hydrochloride catalyzes the preparation of these compounds, important in synthetic organic chemistry (Bandini & Sinisi, 2009).
Propiedades
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3.ClH/c9-5-2-1-4(8(10,11)12)3-6(5)15-7(13)14;/h1-3H,(H4,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZODJQZQXNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C(N)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride | |
CAS RN |
1803587-42-9 | |
| Record name | Guanidine, N-[2-fluoro-5-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803587-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



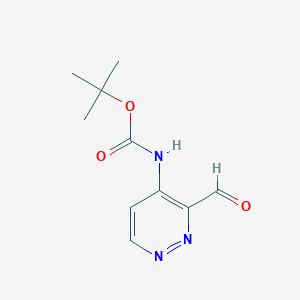
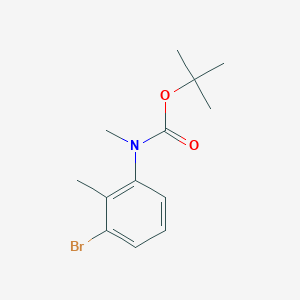
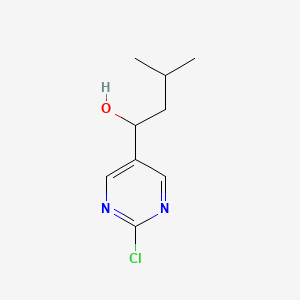
![tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B1446931.png)
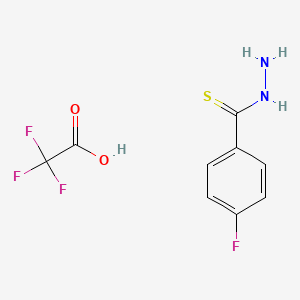
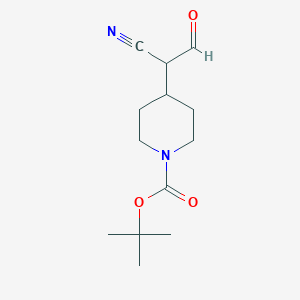
![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)
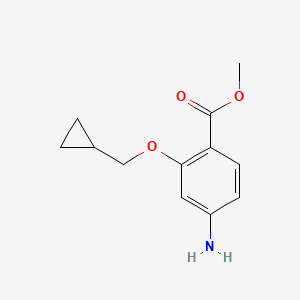
![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)
